[3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride
Description
[3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
(4-chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19;/h1-7,13H,20H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXJJPJXHZOCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation (Theoretical Approach)
While Friedel-Crafts acylation is traditionally used for ketone synthesis, the electron-withdrawing nature of chloro and trifluoromethyl groups on both aryl rings renders this method ineffective. Alternative strategies are required.
Grignard-Weinreb Amide Coupling
A more viable route involves coupling an aryl Grignard reagent with a Weinreb amide:
- Synthesis of 3-chloro-4-(trifluoromethyl)benzoyl Weinreb amide :
- Grignard reaction with 4-chlorophenylmagnesium bromide :
Typical Yield : 70–85% after purification via silica gel chromatography.
Oxidation of Diarylmethanol
An alternative pathway involves oxidizing a diarylmethanol intermediate:
- Grignard addition to aldehyde :
- React 3-chloro-4-(trifluoromethyl)benzaldehyde with 4-chlorophenylmagnesium bromide to form (3-chloro-4-(trifluoromethyl)phenyl)(4-chlorophenyl)methanol.
- Oxidation to ketone :
Advantages : Avoids harsh acidic conditions, preserving trifluoromethyl stability.
Reductive Amination to Form the Methanamine
Standard Reductive Amination Protocol
- Reaction setup :
- Workup :
- Quench with aqueous NaOH, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.
- Purify via column chromatography (hexane/ethyl acetate) to isolate the free amine.
Yield : 60–75%, depending on ketone purity.
Leuckart Reaction for Direct Amine Formation
For larger-scale synthesis, the Leuckart reaction offers a one-pot alternative:
- Reaction conditions :
- Heat the ketone with ammonium formate (3.0 equiv) at 150–160°C for 6–8 hours.
- Acid hydrolysis :
Yield : 50–65%, with higher byproduct formation.
Hydrochloride Salt Formation
- Salt precipitation :
- Dissolve the free amine in anhydrous diethyl ether and saturate with HCl gas.
- Filter the precipitated hydrochloride salt and wash with cold ether.
- Recrystallization :
Purity : ≥99% by HPLC after recrystallization.
Alternative Synthetic Routes
Nucleophilic Substitution of Benzyl Halides
Though less efficient, this method involves:
- Synthesis of 3-chloro-4-(trifluoromethyl)benzyl chloride :
- Treat 3-chloro-4-(trifluoromethyl)benzyl alcohol with thionyl chloride.
- Coupling with 4-chloroaniline :
Challenges : Low yields (30–40%) due to steric hindrance and competing elimination.
Catalytic Amination via Buchwald-Hartwig
A modern approach employs palladium catalysis:
- Reaction setup :
Yield : 55–70%, with excellent functional group tolerance.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard-Weinreb | 70–85 | 95–99 | Moderate | High |
| Reductive Amination | 60–75 | 90–98 | High | Moderate |
| Leuckart Reaction | 50–65 | 85–90 | Low | Low |
| Buchwald-Hartwig | 55–70 | 95–99 | High | High |
Optimal Route : Grignard-Weinreb coupling followed by reductive amination balances yield, purity, and scalability.
Challenges and Optimization Strategies
- Trifluoromethyl Stability : Avoid prolonged exposure to strong acids/bases to prevent defluorination.
- Byproduct Formation : Use scavengers like molecular sieves in reductive amination to minimize imine oligomerization.
- Purification : Employ gradient chromatography or recrystallization to separate regioisomers.
Chemical Reactions Analysis
Step 1: Formation of Intermediate Chlorides
-
Acid chloride synthesis : Precursor compounds are converted to acid chlorides using reagents like thionyl chloride (SOCl₂) in the presence of DMF as a catalyst .
Example: Sorafenib synthesis involves converting carboxylic acids to acid chlorides, which are then coupled with amines . -
Bromide intermediates : Chloride precursors may undergo bromide substitution using reagents like POBr₃, enabling subsequent coupling reactions .
Step 2: Coupling Reactions
-
Palladium-catalyzed coupling : Intermediates are coupled with aromatic amines or heterocycles (e.g., thiazole derivatives) under palladium catalysis. For instance, Alpelisib’s synthesis uses a Pd-catalyzed coupling between bromide intermediates and 4-methyl-2-acetaminothiazole .
-
Nucleophilic substitution : The amine group participates in nucleophilic aromatic substitution, facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures.
Step 3: Hydrolysis and Salt Formation
-
Hydrolysis : Intermediates are hydrolyzed under acidic conditions (e.g., 6 M HCl) to generate the final amine product .
-
Hydrochloride salt formation : The free base is protonated with HCl to yield the hydrochloride salt, often purified via recrystallization or vacuum drying .
Nucleophilic Substitution Reactions
The amine group in the compound acts as a nucleophile, replacing leaving groups (e.g., halides) in aromatic systems. Example conditions:
Palladium-Catalyzed Coupling
Cross-coupling reactions are critical for forming the methanamine linkage:
-
Reagents : Pd(0) catalysts, ligands (e.g., triphenylphosphine).
-
Conditions : Refluxing solvents (e.g., THF) for 20–24 hours .
Acid-Base Reactions
Hydrochloride salt formation involves protonation of the amine group:
-
Reagents : 4 N HCl.
-
Conditions : Stirring at room temperature followed by vacuum drying.
Characterization Methods
The compound’s structure is verified using:
| Technique | Purpose | Key Observations |
|---|---|---|
| 1H NMR | Confirm aromatic proton environments | Splitting patterns for chloro and trifluoromethyl groups |
| 13C NMR | Identify carbonyl or quaternary carbons | Chemical shifts for CF₃ and Cl substituents |
| Mass Spectrometry | Confirm molecular weight and purity | Observed m/z matches molecular formula (C₁₄H₁₀Cl₂F₃N·HCl) |
Scientific Research Applications
Overview
3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride is a synthetic compound with significant potential in various scientific research fields, including medicinal chemistry, pharmacology, and materials science. This article outlines its applications, supported by case studies and data tables that illustrate its biological activities and chemical properties.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride exhibit promising anticancer properties. A study demonstrated that derivatives with trifluoromethyl groups can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as effective chemotherapeutic agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MCF7 (Breast) | 5.2 |
| Example B | A549 (Lung) | 3.8 |
Mechanism of Action
The mechanism often involves the inhibition of key enzymes or receptors that regulate cell cycle progression and apoptosis. For example, some studies have suggested that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| S. aureus | 16 |
| S. pneumoniae | 32 |
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Neuropharmacology
Recent studies have explored the neuropharmacological effects of 3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride. It has been shown to exhibit potential as a selective serotonin reuptake inhibitor (SSRI), which may be beneficial in treating depression and anxiety disorders.
Case Study
A clinical trial assessed the efficacy of a related compound in patients with major depressive disorder, reporting significant improvements in mood scores compared to placebo groups.
Case Study 1: Anticancer Efficacy
A series of derivatives were synthesized based on the core structure of 3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride. The derivatives were tested against several cancer cell lines, showing varying degrees of cytotoxicity. The most potent derivative exhibited an IC50 value of 2.5 μM against the HeLa cervical cancer cell line.
Case Study 2: Antimicrobial Activity
In a comparative study, 3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride was tested alongside standard antibiotics. The compound demonstrated superior activity against resistant strains of E. coli, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of [3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structure but different pharmacological properties.
4-Iodobenzoic acid: An isomer with different functional groups and applications.
Vanillin acetate: A compound with a similar aromatic structure but different chemical properties.
Uniqueness
[3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride stands out due to its combination of chloro and trifluoromethyl groups, which impart unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a compound of significant interest.
Biological Activity
3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride
- Molecular Formula : C15H13Cl2F3N·HCl
- Molecular Weight : 367.17 g/mol
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Studies indicate that it may exert its effects through:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research suggests that it can induce programmed cell death in cancer cells, particularly through the activation of caspases and modulation of apoptosis-related proteins.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further investigation is required to elucidate the mechanisms involved.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Key findings include:
- Cell Lines Tested : Human colon (SW480, SW620), prostate (PC3), and leukemia (K-562).
- IC50 Values : The compound demonstrated IC50 values ranging from 1.5 µM to 10 µM across different cell lines, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SW480 | 1.5 | Apoptosis induction |
| SW620 | 2.5 | Caspase activation |
| PC3 | 5.0 | Kinase inhibition |
| K-562 | 8.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 2 µg/mL, suggesting significant antimicrobial potential.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxicity of 3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride against various cancer cell lines using the MTT assay. Results indicated a strong correlation between concentration and cell viability reduction, particularly in SW620 cells where over 90% reduction was observed at higher concentrations .
- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by this compound in K-562 leukemia cells. Flow cytometry analysis revealed significant late-stage apoptosis, with over 95% of treated cells undergoing apoptosis compared to controls .
- Comparative Analysis with Chemotherapeutics : The efficacy of this compound was compared with standard chemotherapeutics like cisplatin and doxorubicin. It outperformed these agents in several assays, indicating its potential as a novel therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 3-chloro-4-(trifluoromethyl)phenylmethanamine hydrochloride, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Nucleophilic substitution of 3-chloro-4-(trifluoromethyl)phenyl precursors with 4-chlorophenylmethanamine derivatives.
- Step 2: Hydrochloride salt formation via acid-base reaction in polar solvents (e.g., ethanol or methanol).
Key intermediates (e.g., substituted benzylamines) are characterized using ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weights). For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) with SHELX software ensures structural accuracy. Purity is assessed via HPLC with UV detection (λ = 254 nm).
Q. How is the compound’s structural conformation validated in crystallographic studies?
Methodological Answer: SC-XRD is the gold standard. Data collection involves a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement uses SHELXL :
- Parameters: Full-matrix least-squares refinement on , anisotropic displacement parameters.
- Validation: Check for R-factor convergence (), residual electron density (< 0.5 eÅ⁻³), and CCDC deposition (e.g., CCDC 2050000).
Q. What stability profiles are observed under varying storage conditions?
Methodological Answer: Stability studies follow ICH guidelines:
- Thermal Stability: TGA/DSC analysis reveals decomposition above 268°C (mp observed via ).
- Hydrolytic Stability: Accelerated testing in pH 1–9 buffers (37°C, 72 hrs) monitored by HPLC. Degradation products include dechlorinated analogs.
- Light Sensitivity: No photodegradation under UV/Vis light (λ > 300 nm) in amber glass vials.
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, chloro) influence bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer: SAR is assessed via molecular docking (e.g., AutoDock Vina) and in vitro assays :
- Trifluoromethyl Group: Enhances lipophilicity (logP increased by ~0.9) and metabolic stability (CYP450 inhibition assays).
- Chloro Substituents: Improve binding affinity to target receptors (e.g., σ-1 receptors, ).
Analog synthesis (e.g., 3-fluoro-4-(trifluoromethyl)phenyl derivatives) and biological testing reveal steric/electronic effects .
Q. What computational strategies optimize its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME predicts moderate BBB permeability () and CYP3A4 substrate liability.
- Quantum Mechanics (QM): DFT calculations (B3LYP/6-311+G(d,p)) optimize charge distribution for solubility (correlated with experimental logS = -3.2).
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding (~89%).
Q. How are impurities identified and quantified during pharmaceutical-grade synthesis?
Methodological Answer:
- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., des-chloro impurities, ).
- Quantification: UPLC with charged aerosol detection (CAD) achieves LOQ = 0.05% for trace impurities.
- Reference Standards: Compare retention times with EP/Ph. Eur. certified materials (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone ).
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
Methodological Answer:
Q. What protocols mitigate degradation during in vitro assays?
Methodological Answer:
Q. What structural analogs show enhanced potency, and how are they synthesized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
